Sophoracarpan A
Description
Properties
IUPAC Name |
(6S,6aS,11aR)-6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFFCPQILOKFG-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Sophoracarpan A involves the use of ortho- and para-quinone methide chemistry. The synthesis starts from a common intermediate, which undergoes several steps including cyclization and reduction to form the final pterocarpan structure .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the roots of Sophora tomentosa L. .
Chemical Reactions Analysis
Types of Reactions: Sophoracarpan A can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying pterocarpan synthesis and reactivity.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of Sophoracarpan A involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the synthesis of RNA and DNA in bacterial cells, leading to changes in cell morphology and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Key Observations :
- Halogenation : this compound is unique due to its chlorine atom, which may enhance electrophilic reactivity compared to Medicarpin and Maackiain .
- Skeletal Complexity : Medicarpin and Maackiain have simpler pterocarpan cores, facilitating synthetic accessibility, whereas this compound’s halogenation complicates synthesis .
Functional Comparison
Antioxidant Activity
In DPPH and ABTS assays, this compound exhibited moderate antioxidant activity (20–30% scavenging at 20 µg/mL), significantly lower than Kurarinol C (55–60% scavenging) and Maackiain derivatives . This disparity may arise from its bulky glycosidic side chain, which limits interaction with free radicals.
Therapeutic Potential
- Antimicrobial Activity : Maackiain exhibits strong antifungal properties, whereas this compound’s chlorine moiety may enhance antibacterial specificity .
Biological Activity
Sophoracarpan A, a member of the pterocarpan class of compounds, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is chemically classified as a pterocarpan, characterized by its unique bicyclic structure. The compound has been synthesized using various methodologies, including ortho- and para-quinone methide chemistry, which allows for the creation of structurally complex molecules from simpler precursors . The total synthesis of this compound has been achieved from common intermediates, facilitating further studies into its biological properties .
Biological Activities
This compound exhibits a range of biological activities that are significant in pharmacological research. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated inhibitory effects on bacterial strains, although specific IC50 values for these activities require further exploration .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial for combating oxidative stress-related diseases. Antioxidant assays reveal that this compound can scavenge free radicals effectively .
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies have suggested that it can inhibit cell proliferation and promote cell death in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
- Neuroprotective Effects : Evidence suggests that this compound may offer neuroprotective benefits by modulating pathways associated with neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) enzymes positions it as a potential therapeutic agent in treating conditions like Alzheimer's disease .
Data Table: Biological Activities of this compound
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Efficacy : A study highlighted the antimicrobial potential of this compound against specific bacterial strains, contributing to the understanding of its role in traditional medicine and potential applications in modern therapeutics .
- Antioxidant Mechanisms : Research investigating the antioxidant properties revealed that this compound could enhance cellular defense mechanisms against oxidative stress, supporting its use in formulations aimed at reducing oxidative damage .
- Cancer Cell Studies : In vitro experiments demonstrated that this compound could inhibit the growth of cancer cells through apoptosis induction. These findings suggest its potential as a lead compound in cancer therapy development .
Q & A
Basic Research Questions
Q. What are the validated protocols for isolating Sophoracarpan A from natural sources, and how can purity be ensured?
- Methodology : Use Soxhlet extraction or maceration with polar solvents (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex LH-20) for purification. Validate purity via HPLC (>95%) and confirm structural identity using NMR (¹H, ¹³C) and mass spectrometry .
- Critical Considerations : Optimize solvent ratios (e.g., ethanol:water) to balance yield and selectivity. Include negative controls (e.g., solvent-only extracts) to rule out co-eluting contaminants .
Q. Which in vitro bioassay models are most suitable for preliminary screening of this compound’s bioactivity?
- Methodology : Prioritize cell-based assays (e.g., MTT for cytotoxicity, LPS-induced RAW264.7 macrophages for anti-inflammatory activity) with dose-response curves (0.1–100 µM). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and replicate experiments (n ≥ 3) .
- Data Interpretation : Normalize results to vehicle-treated groups and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .
Q. How should researchers address variability in this compound’s solubility during experimental design?
- Methodology : Pre-test solubility in DMSO, PBS, or culture media using serial dilutions. Use sonication or surfactants (e.g., Tween-80) for hydrophobic compounds. Report solvent concentrations (e.g., ≤0.1% DMSO) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?
- Methodology : Conduct a systematic review (PRISMA guidelines) to identify variability sources (e.g., cell lines, assay protocols). Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Replicate conflicting studies under standardized conditions .
- Case Example : Discrepancies in IC₅₀ values for antioxidant activity may stem from differing DPPH assay incubation times (30 vs. 60 minutes) .
Q. What strategies optimize the total synthesis of this compound to improve scalability for mechanistic studies?
- Methodology : Employ retrosynthetic analysis to identify key intermediates (e.g., chalcone precursors). Optimize catalytic steps (e.g., Heck coupling) using Design of Experiments (DoE) to maximize yield and minimize byproducts .
- Data Reporting : Provide detailed reaction conditions (temperature, solvent, catalyst loading) in supplementary materials for reproducibility .
Q. How can researchers elucidate the molecular targets of this compound using omics approaches?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) with network pharmacology (KEGG/GO enrichment). Validate targets via siRNA knockdown or CRISPR-Cas9 and assess rescue effects .
- Data Challenges : Address false discovery rates (FDR) in high-throughput datasets using Benjamini-Hochberg correction .
Q. What pharmacokinetic challenges arise in preclinical studies of this compound, and how can they be mitigated?
- Methodology : Assess oral bioavailability via LC-MS/MS plasma profiling. Improve absorption using nanoformulations (e.g., liposomes) or prodrug derivatives. Monitor metabolite formation (e.g., phase I/II enzymes) using liver microsomes .
Data Presentation Guidelines
- Tables : Use Roman numerals for numbering, include footnotes for abbreviations, and ensure self-explanatory titles (e.g., "Table II: Dose-dependent inhibition of NF-κB by this compound") .
- Figures : Prioritize clarity over aesthetics; label axes with units and define error bars (SD vs. SEM) .
Ethical and Reproducibility Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
